molecular formula C12H9NO4S B8469302 3-(m-Tolyl)-4,5-Isothiazoledicarboxylic Acid

3-(m-Tolyl)-4,5-Isothiazoledicarboxylic Acid

Cat. No. B8469302
M. Wt: 263.27 g/mol
InChI Key: WUGWOGWVGJQWNT-UHFFFAOYSA-N
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Patent
US04261728

Procedure details

Dimethyl 3-(m-tolyl)-4,5-isothiazoledicarboxylate (14.03 g, 0.0548 mol) was hydrolyzed in NaOH (10.96 g, 0.274 mol) and 50 ml H2O for 0.5 hours at reflux. Acidification with HCl, extraction with ether and recrystallization gave a light yellow solid, m.p. 166.5°-167° with decomposition.
Name
Dimethyl 3-(m-tolyl)-4,5-isothiazoledicarboxylate
Quantity
14.03 g
Type
reactant
Reaction Step One
Name
Quantity
10.96 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:20])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[C:11]([C:12]([O:14]C)=[O:13])=[C:10]([C:16]([O:18]C)=[O:17])[S:9][N:8]=2)[CH:2]=1.[OH-].[Na+]>O>[C:1]1([CH3:20])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[C:11]([C:12]([OH:14])=[O:13])=[C:10]([C:16]([OH:18])=[O:17])[S:9][N:8]=2)[CH:2]=1 |f:1.2|

Inputs

Step One
Name
Dimethyl 3-(m-tolyl)-4,5-isothiazoledicarboxylate
Quantity
14.03 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C1=NSC(=C1C(=O)OC)C(=O)OC)C
Step Two
Name
Quantity
10.96 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Acidification with HCl, extraction
CUSTOM
Type
CUSTOM
Details
with ether and recrystallization
CUSTOM
Type
CUSTOM
Details
gave a light yellow solid, m.p. 166.5°-167° with decomposition

Outcomes

Product
Name
Type
Smiles
C1(=CC(=CC=C1)C1=NSC(=C1C(=O)O)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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